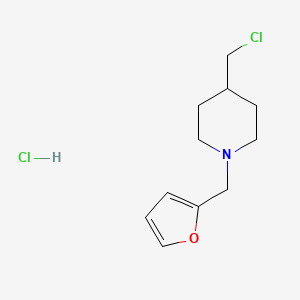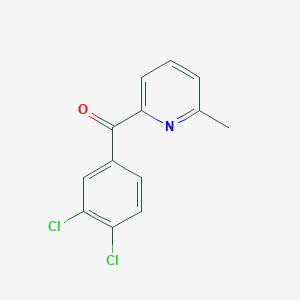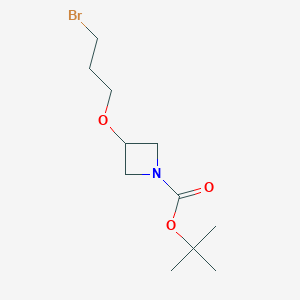
tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1221715-93-0 . It has a molecular weight of 294.19 . The IUPAC name for this compound is tert-butyl 3-(3-bromopropoxy)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate” is 1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(8-13)15-6-4-5-12/h9H,4-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its structure is amenable to further chemical modifications, which can lead to the development of new therapeutic agents. For instance, its azetidine ring can be utilized to create novel antibiotics or anticancer drugs due to the ring’s unique chemical reactivity .
Material Science
In the field of material science, tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate can be used to modify surface properties of materials. It can act as a precursor for coatings that enhance the durability or biocompatibility of medical devices. The bromine atom in its structure provides a reactive site for further functionalization, allowing for the creation of tailored polymers or surface treatments .
Analytical Chemistry
Analytical chemists may employ this compound as a standard or reagent in chromatographic methods to quantify or identify other substances. Its distinct chemical signature allows it to serve as a reference point in complex mixtures, aiding in the accurate determination of unknown compounds in samples .
Biochemistry
In biochemistry, tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate can be used to study enzyme-substrate interactions. The compound’s structure can be specifically designed to mimic certain biological molecules, making it a valuable tool for probing the mechanisms of enzymatic reactions and for identifying potential inhibitors that could lead to new drug discoveries .
Environmental Studies
Environmental scientists might use this compound to understand the fate and transport of similar organic chemicals in the environment. Its stability and reactivity can provide insights into degradation pathways and help in assessing the environmental impact of brominated organic compounds .
Medicinal Chemistry
In medicinal chemistry, the compound’s ability to undergo various chemical transformations makes it a key building block for the synthesis of a wide range of potential drug candidates. Its bromine atom is particularly useful for creating new carbon-heteroatom bonds, which are prevalent in many biologically active molecules .
Chemical Synthesis
Chemists utilize tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate in the synthesis of complex organic molecules. Its reactivity enables the introduction of the azetidine ring into larger molecular frameworks, which can lead to the discovery of new chemical entities with potential applications in various industries .
Drug Development
During the drug development process, this compound can be employed in lead optimization studies. It can be used to modify lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, which is crucial for the creation of more effective and safer medications .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(8-13)15-6-4-5-12/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRRZACCGWDLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate | |
CAS RN |
1221715-93-0 | |
| Record name | tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester](/img/structure/B1455213.png)
![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)
![3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B1455215.png)

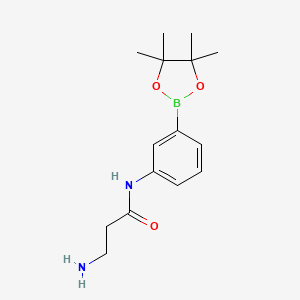
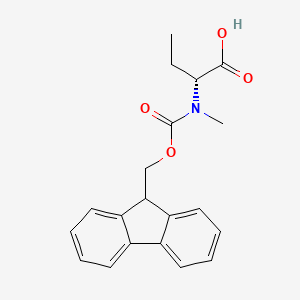
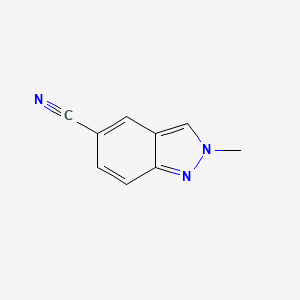
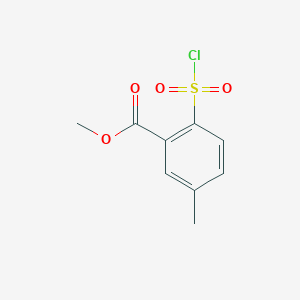
![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)
